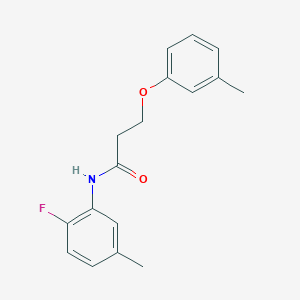![molecular formula C13H12N2O4S2 B5786881 N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5786881.png)
N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide, commonly known as Methylthioninium chloride or methylene blue, is a chemical compound that has been used extensively in scientific research due to its unique properties. It is a heterocyclic aromatic compound with a blue color and is widely used in the medical field as a diagnostic and therapeutic agent. In
作用机制
The mechanism of action of Methylthioninium chloride is complex and multifaceted. It acts as a reducing agent, which allows it to convert oxidized hemoglobin back to its functional state. It also interacts with amyloid beta peptides, inhibiting their aggregation and reducing the formation of toxic oligomers. In addition, Methylthioninium chloride has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methylthioninium chloride has a variety of biochemical and physiological effects. In addition to its role as a reducing agent and inhibitor of amyloid beta aggregation, it has been shown to have anti-inflammatory and anti-apoptotic effects. It has also been shown to increase the production of ATP in cells, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Methylthioninium chloride has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it accessible to researchers. It also has a long history of use in the medical field, which has led to a significant amount of research on its properties and effects. However, there are also limitations to its use. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is complex and not fully understood, which may make it difficult to interpret results from experiments.
未来方向
There are several potential future directions for research on Methylthioninium chloride. One area of focus could be on its potential use as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders. Another area of focus could be on its potential use as a diagnostic agent for conditions such as methemoglobinemia and cyanide poisoning. Finally, there is potential for further research on the mechanism of action of Methylthioninium chloride, which could lead to a better understanding of its effects and potential therapeutic uses.
合成方法
Methylthioninium chloride can be synthesized through a variety of methods, including the reduction of nitrobenzene with a thiol in the presence of a suitable catalyst. In general, the synthesis of Methylthioninium chloride involves the reaction of 2-nitrobenzenesulfonamide with 2-methylthiophenol in the presence of a reducing agent such as zinc or iron, followed by the addition of hydrochloric acid to form the chloride salt.
科学研究应用
Methylthioninium chloride has been extensively used in scientific research due to its unique properties. It has been used as a diagnostic agent for conditions such as methemoglobinemia and cyanide poisoning, where it acts as a reducing agent to convert the oxidized form of hemoglobin back to its functional state. It has also been used as a therapeutic agent for conditions such as Alzheimer's disease, where it has been shown to inhibit the aggregation of amyloid beta peptides.
属性
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-20-12-8-4-2-6-10(12)14-21(18,19)13-9-5-3-7-11(13)15(16)17/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUUKXRFFWHQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)phenyl]-2-nitrobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5786825.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5786826.png)
![2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5786831.png)
![1-(5-chloro-2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5786843.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5786855.png)



![2,6-dichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786908.png)

